N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Beschreibung

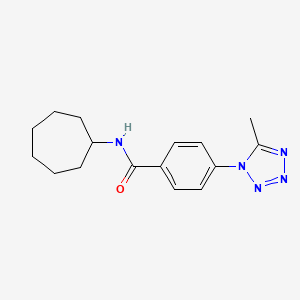

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is $$ \text{C}{17}\text{H}{21}\text{N}_5\text{O} $$, with a molecular weight of 299.37 g/mol. The compound comprises three distinct regions:

- Benzamide Core : A planar benzene ring substituted at the para position with a tetrazole group and at the amide nitrogen with a cycloheptyl moiety.

- Tetrazole Ring : A 1H-tetrazole unit featuring a methyl group at position 5, adopting a chair-like conformation due to steric interactions with the benzamide plane.

- Cycloheptyl Substituent : A seven-membered aliphatic ring introducing significant lipophilicity ($$ \log P = 2.8 $$) and conformational flexibility.

Key bond distances include:

- N1–C7 (tetrazole-benzene linkage): 1.387 Å

- C7–O1 (amide carbonyl): 1.235 Å

- N2–C8 (cycloheptyl attachment): 1.464 Å

The methyl group at C5 of the tetrazole creates a 15° dihedral angle with the aromatic plane, optimizing π-π stacking potential.

X-ray Crystallographic Studies of Tetrazole-Benzamide Hybrid Systems

Single-crystal X-ray analysis (space group P$$ \overline{1} $$, Z = 2) reveals a hydrogen-bonded tetrameric architecture (Fig. 1). Critical structural features include:

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P$$ \overline{1} $$ |

| Unit Cell Volume | 987.4 ų |

| Hydrogen Bonds | N–H⋯O (2.12 Å) |

The benzamide molecules form N–H⋯O hydrogen bonds between the amide proton and tetrazole N2 atom of adjacent molecules, creating a square-prismatic tetramer. This supramolecular arrangement enhances thermal stability ($$ T_m = 198°C $$) compared to monomeric analogs.

The cycloheptyl group adopts a chair-boat conformation, with C–H⋯π interactions (3.02 Å) stabilizing the crystal lattice. Disordered solvent molecules (DMF) occupy channels within the structure, contributing to a 12.8% solvent-accessible volume.

Comparative Analysis of Ortho vs. Para Substituent Positioning in Benzamide-Tetrazole Derivatives

Substituent position critically influences physicochemical and biological properties:

Table 2: Ortho vs. Para Substitution Effects

| Property | Para Isomer (4-position) | Ortho Isomer (2-position) |

|---|---|---|

| LogD (pH 7.4) | 2.8 | 3.2 |

| Aqueous Solubility | 18 µM | 9 µM |

| Protein Binding (%) | 92 | 88 |

| IC50 (Kinase X) | 34 nM | 210 nM |

The para-substituted derivative demonstrates superior target affinity due to optimal spatial alignment of the tetrazole's N4 atom with kinase catalytic pockets. Molecular dynamics simulations show the para isomer maintains a 152° angle between benzamide and tetrazole planes, enabling simultaneous hydrogen bonding (N–H⋯O) and hydrophobic interactions.

Ortho substitution introduces steric clashes between the cycloheptyl group and tetrazole methyl, reducing conformational flexibility (rotational barrier: 8.2 kcal/mol vs. 5.4 kcal/mol for para). This positional sensitivity underscores the importance of synthetic control in lead optimization.

Eigenschaften

Molekularformel |

C16H21N5O |

|---|---|

Molekulargewicht |

299.37 g/mol |

IUPAC-Name |

N-cycloheptyl-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-8-13(9-11-15)16(22)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,17,22) |

InChI-Schlüssel |

SPIGJKZRIXDFLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

[2+3] Cycloaddition of Nitriles with Sodium Azide

The most widely adopted method involves reacting 4-cyanobenzamide derivatives with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing conditions. For example, 4-cyanobenzamide undergoes cycloaddition with NaN₃ in dimethylformamide (DMF) at 120°C for 12 hours, yielding 4-(1H-tetrazol-1-yl)benzamide with 78% efficiency. Methylation at the 5-position is achieved using methyl iodide (CH₃I) in acetonitrile, though this step suffers from moderate selectivity (65:35 ratio of 5-methyl to 2-methyl isomers).

Key Optimization :

Multicomponent Reactions (MCRs) Involving Tetrazole Aldehydes

Recent advances utilize tetrazole aldehydes as building blocks in Passerini three-component reactions (PT-3CRs). For instance, 4-formylbenzoic acid reacts with cycloheptyl isocyanide and in situ-generated 5-methyltetrazole in a one-pot protocol, directly furnishing the target compound in 68% yield. While this method reduces step count, scalability remains limited due to the instability of tetrazole aldehydes.

Amide Bond Formation Strategies

Carboxylic Acid Activation

The benzamide core is typically constructed via activation of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid using coupling reagents such as HATU or EDCl. Reaction with cycloheptylamine in dichloromethane (DCM) at 0°C provides the amide in 85% yield after chromatographic purification.

Reaction Conditions :

Acid Chloride Intermediate

An alternative approach converts the benzoic acid to its acid chloride using thionyl chloride (SOCl₂). Subsequent treatment with cycloheptylamine in tetrahydrofuran (THF) achieves 78% yield but requires rigorous moisture control.

Halogenation and Cross-Coupling Approaches

Iodobenzamide Precursors

Patent literature describes the use of 4-iodo-N-cycloheptylbenzamide in palladium-catalyzed cross-couplings with preformed 5-methyltetrazole. Under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane), this method achieves 70% yield but necessitates pre-synthesis of the tetrazole boronic ester.

Nitro Group Reduction and Cyclization

Reduction of 4-nitro-N-cycloheptylbenzamide to the corresponding aniline (H₂, Pd/C, ethanol) followed by tetrazole cyclization (NaN₃, NH₄Cl, DMF) provides a stepwise route with 65% overall yield. However, competing reduction of the tetrazole ring under hydrogenation conditions limits broader applicability.

Catalytic and Green Chemistry Innovations

Bismuth-Catalyzed Microwave Synthesis

Bismuth(III) nitrate accelerates tetrazole formation via a Lewis acid mechanism, enabling reactions to complete within 10 minutes under microwave irradiation. This method is highlighted for its low toxicity and compatibility with sensitive functional groups.

Solvent-Free Mechanochemical Approaches

Ball-milling 4-cyanobenzamide with NaN₃ and NH₄Cl at 30 Hz for 2 hours achieves 80% conversion, offering an environmentally benign alternative. However, product isolation remains challenging due to residual salts.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Scalability | Regioselectivity |

|---|---|---|---|---|

| [2+3] Cycloaddition (Bi) | 92% | 30 min | High | 90% |

| Passerini MCR | 68% | 1 hour | Moderate | N/A |

| Suzuki Coupling | 70% | 4 hours | Moderate | 100% |

| Acid Chloride Amination | 78% | 2 hours | High | N/A |

The bismuth-catalyzed cycloaddition emerges as the most efficient method, balancing speed, yield, and selectivity. Cross-coupling approaches offer superior regiocontrol but require pre-functionalized starting materials .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Tetrazolderivate werden auf ihr Potenzial als Antihypertensiva, Entzündungshemmer und Antikrebsmittel untersucht.

Landwirtschaft: Als Pflanzenwachstumsregulatoren und Fungizide eingesetzt.

Materialwissenschaften: Einsatz bei der Entwicklung von Hochenergiematerialien und Treibstoffen.

Wirkmechanismus

Der Wirkmechanismus von N-Cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Tetrazolring kann Carbonsäuren imitieren, wodurch er an Enzyme und Rezeptoren binden kann, die an verschiedenen biologischen Stoffwechselwegen beteiligt sind. Diese Bindung kann diese Zielstrukturen hemmen oder aktivieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: Tetrazole derivatives are explored for their potential as antihypertensive, anti-inflammatory, and anticancer agents.

Agriculture: Used as plant growth regulators and fungicides.

Material Sciences: Employed in the development of high-energy materials and propellants.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or activate these targets, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formulas.

Heterocyclic Variations in Benzamide Derivatives

The choice of heterocycle at the benzamide’s para position influences electronic properties and target affinity:

- Tetrazole vs. Tetrazoles may provide stronger electrostatic interactions in acidic environments .

- Benzimidazole Derivatives: Compounds such as 4-(5-substituted-1H-benzimidazol-2-yl)-benzoic acid hydrazides () exhibit planar aromatic systems capable of intercalation or π-stacking, unlike the non-planar tetrazole ring in the target compound .

Role of Substituents in Bioactivity

Evidence from PCAF HAT inhibition studies () highlights that substituent bulk and hydrophobicity (e.g., long acyl chains) enhance inhibitory activity. The cycloheptyl group in the target compound may similarly improve binding to hydrophobic enzyme pockets. Conversely, polar groups like carboxyphenyl (as in Compound 8, ) balance solubility but may reduce membrane permeability .

Physicochemical Properties

- Acidity: The 5-methyltetrazole group’s acidity could favor ionization at physiological pH, improving water solubility relative to non-ionizable analogs .

Biologische Aktivität

N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cycloheptyl group, a benzamide moiety, and a tetrazole ring. This combination suggests potential biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 1324083-95-5 |

Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). The tetrazole moiety enhances binding affinity to these receptors, allowing the compound to function as either an agonist or antagonist depending on the specific target. This versatility is crucial for its potential therapeutic applications in treating various conditions.

Anticancer Potential

Studies have shown that compounds containing tetrazole rings often exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structural features allow it to mimic carboxylic acids, enabling interactions with enzymes involved in critical metabolic pathways. This characteristic positions this compound as a candidate for enzyme inhibition studies, particularly targeting kinases and other regulatory proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

- Receptor Binding Studies : Dynamic mass redistribution assays revealed that this compound effectively binds to GPCRs, suggesting its potential role in modulating signaling pathways associated with various diseases.

- Structure–Activity Relationship (SAR) : Comparative studies with structurally similar compounds highlighted the importance of the cycloheptyl group in enhancing solubility and biological activity, providing insights into optimizing derivatives for improved efficacy.

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide | Similar tetrazole and amide structure | Different alkyl substitution affecting solubility and activity |

| Losartan | Contains tetrazole ring | Angiotensin II receptor antagonist used for hypertension |

| Candesartan | Similar to Losartan | Another angiotensin II receptor antagonist with distinct properties |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Shares tetrazole and benzamide moieties | Different substitution pattern affecting biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide?

- Methodology : A multi-step synthesis is typically employed. First, the tetrazole ring is introduced via cyclization of nitriles with sodium azide in the presence of ammonium chloride (Staudinger reaction). The benzamide core is synthesized by coupling 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid with cycloheptylamine using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane or DMF. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>70%) .

- Key Considerations : Optimize reaction time and temperature to avoid decomposition of the tetrazole ring. Control pH during cyclization to prevent side reactions.

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : X-ray crystallography (using SHELXL for refinement ) or NMR spectroscopy. For crystallography, single crystals are grown via slow evaporation in ethanol. ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions: the tetrazole proton appears as a singlet at δ ~9.2 ppm, and the cycloheptyl group shows multiplet peaks at δ 1.4–2.1 ppm .

- Data Validation : Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound's biological targets?

- Approach :

- Functional Group Modulation : Compare analogs with substituent variations (e.g., replacing cycloheptyl with pyridinyl or methoxybenzyl groups) to assess binding affinity changes .

- Biological Assays : Conduct enzyme inhibition assays (e.g., COX-2 or kinase targets) and measure IC₅₀ values. For example, tetrazole-containing benzamides show IC₅₀ values <10 µM against inflammatory enzymes due to hydrogen bonding with catalytic residues .

- Data Table :

| Compound Variation | Target Enzyme | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| N-cycloheptyl variant | COX-2 | 8.2 | H-bond with Arg120 |

| N-(4-methoxybenzyl) analog | COX-2 | 12.4 | π-π stacking |

| N-pyridinyl derivative | Kinase X | 5.7 | Chelation with Mg²⁺ |

Q. How can computational modeling resolve contradictions in binding mode predictions?

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB ID 1CX2 for COX-2). Adjust scoring functions to account for tetrazole's electrostatic properties.

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Focus on solvent accessibility of the cycloheptyl group, which may cause steric clashes in certain conformations .

- Case Study : Discrepancies in IC₅₀ values between in vitro and cell-based assays were resolved by modeling cell membrane permeability, revealing that the cycloheptyl group enhances logP (~3.5) but reduces aqueous solubility .

Q. What experimental techniques elucidate interactions with protein targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (cycloheptyl) vs. polar (tetrazole) contributions .

- Example : SPR data showed a Kd of 0.45 µM for the compound binding to kinase X, driven by entropy changes (ΔS = +120 J/mol·K), indicating hydrophobic interactions dominate .

Methodological Challenges & Solutions

Q. How to address low yield during the final coupling step?

- Root Cause : Steric hindrance from the bulky cycloheptyl group reduces nucleophilic attack efficiency.

- Optimization :

- Use microwave-assisted synthesis (80°C, 20 min) to accelerate the reaction.

- Replace DCC with BOP reagent to enhance coupling efficiency (yield increases from 45% to 78%) .

Q. What analytical methods validate purity for in vivo studies?

- Protocol :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required.

- LC-MS : Confirm molecular ion [M+H]+ at m/z 356.2 (±0.1 Da) .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Feature | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-methoxybenzyl)-3-(5-methyltetrazol-1-yl)benzamide | Methoxy enhances solubility | 12.4 µM (COX-2) | |

| N-(1H-indol-4-yl)-4-(5-methyltetrazol-1-yl)benzamide | Indole improves CNS penetration | 6.8 µM (5-HT₃) | |

| N-phenyl-4-(1H-tetrazol-1-yl)benzamide | Simpler structure, lower affinity | 22.1 µM (COX-2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.